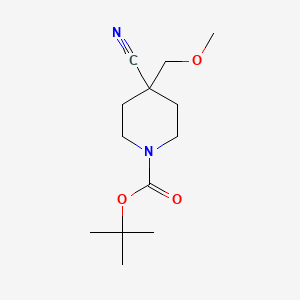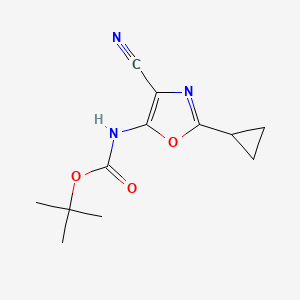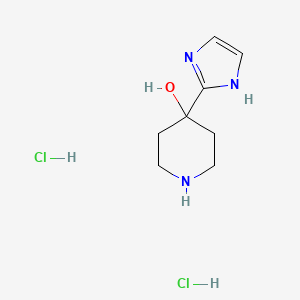
Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an ethyl ester group, an iodine atom attached to the pyrazole ring, and a methylamino group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanoate typically involves multiple steps. One common method includes the iodination of a pyrazole derivative followed by the introduction of the ethyl ester and methylamino groups. The reaction conditions often require the use of specific reagents such as iodine, ethyl chloroformate, and methylamine under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the pyrazole ring.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
科学研究应用
Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The methylamino group may also contribute to the compound’s overall bioactivity by enhancing its solubility and cellular uptake.
相似化合物的比较
Similar Compounds
4-Iodo-1-(pyridin-3-ylmethyl)pyrazole: Similar in structure but with a pyridine ring instead of an ethyl ester group.
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate: Similar but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(methylamino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group provides different solubility and reactivity compared to similar compounds with methyl ester groups.
属性
分子式 |
C9H14IN3O2 |
|---|---|
分子量 |
323.13 g/mol |
IUPAC 名称 |
ethyl 3-(4-iodopyrazol-1-yl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C9H14IN3O2/c1-3-15-9(14)8(11-2)6-13-5-7(10)4-12-13/h4-5,8,11H,3,6H2,1-2H3 |
InChI 键 |
ILAZTUBAWAVQSH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CN1C=C(C=N1)I)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


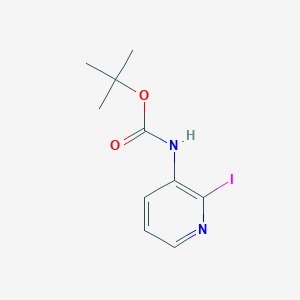


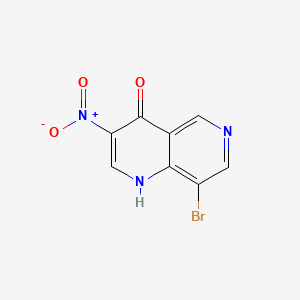
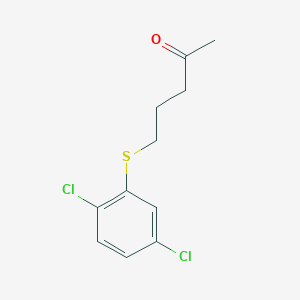
![Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate](/img/structure/B13490402.png)
amine hydrochloride](/img/structure/B13490407.png)

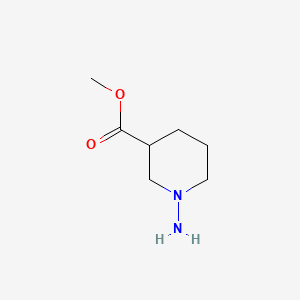
![Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride](/img/structure/B13490415.png)
